Austrobailignan 2

Description

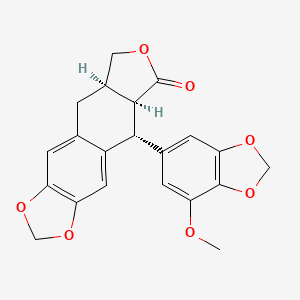

Austrobailignan 2 is a neolignan compound belonging to the dibenzylbutyrolactone subclass. Austrobailignans are typically isolated from plants such as Koelreuteria henryi, Myristica schefferi, and Saururus cernuus .

Properties

CAS No. |

55890-20-5 |

|---|---|

Molecular Formula |

C21H18O7 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(5R,5aS,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19+/m0/s1 |

InChI Key |

GROYKMASYUMFER-GESALYCCSA-N |

SMILES |

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O |

Synonyms |

austrobailignan 2 austrobailignan-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Austrobailignan 1

- Source : Isolated from Koelreuteria henryi .

- Structure : Characterized via 1H- and 13C-NMR, with a dibenzylbutyrolactone backbone .

- Bioactivity :

- Topoisomerase 1 Inhibition : Austrobailignan 1 inhibits DNA topoisomerase 1, leading to DNA damage, cell cycle arrest (G2/M phase), and apoptosis in lung cancer cells (A549 and H1299) .

- Anticancer Activity : Comparable to camptothecin derivatives (e.g., topotecan), but with distinct structural features .

- Mechanism : Induces γH2AX phosphorylation and ATM activation, markers of DNA damage .

Comparison with Austrobailignan 2:

However, substitutions in the lactone or aromatic rings may alter potency or selectivity.

Austrobailignan 6

- Source : Found in Myristica schefferi (nutmeg) and Schleichera oleosa .

- Structure : Contains a methoxy-substituted dibenzylbutyrolactone core, confirmed via GC-MS and NMR .

- Bioactivity: Antioxidant and Anticancer Properties: Exhibits radical scavenging activity and cytotoxicity against colon and breast carcinoma cell lines . Enzyme Interactions: Binds to PTP1B (Protein Tyrosine Phosphatase 1B) via hydrophobic and hydrogen-bond interactions (Ile219, Arg221, Tyr46), making it a candidate for diabetes and Alzheimer’s disease .

Comparison with this compound:

Austrobailignan 6’s methoxy groups enhance solubility and target affinity compared to less substituted analogs.

Threo-austrobailignan-6

- Source : Isolated from Saururus cernuus .

- Structure : Stereoisomeric variant with a threo configuration at the lactone ring .

- Bioactivity: Antihelminthic Activity: Reduces viability and egg production in Schistosoma mansoni (EC50 = 12.5 µM), comparable to praziquantel but with a distinct mechanism . Low Toxicity: No cytotoxicity reported in mammalian cell lines at therapeutic concentrations .

Comparison with this compound:

Stereochemical differences (threo vs. erythro or other configurations) in this compound could influence its antiparasitic efficacy or metabolic stability.

Macelignan (Anwulignan)

- Structure : A structurally simplified analog with a 1,3-benzodioxole moiety .

- Bioactivity :

- Pharmacokinetics : Higher oral bioavailability due to reduced molecular weight (328.4 g/mol) compared to other austrobailignans .

Comparison with this compound:

This compound’s additional substituents (e.g., methoxy or methyl groups) may enhance target specificity but reduce metabolic stability.

Data Tables

Table 1: Structural and Bioactive Comparison of Austrobailignan Analogs

Table 2: Enzymatic Targets and Binding Affinities

Key Research Findings and Gaps

- Austrobailignan 1 and 6 are better characterized, with validated targets (PTP1B, topoisomerase 1) and low toxicity profiles .

- This compound remains understudied; its bioactivity data are inferred from structural analogs.

- Critical Gap: No peer-reviewed studies directly address this compound’s synthesis, structure, or mechanism. Most references conflate numbering (e.g., Austrobailignan 1 vs. 6) due to inconsistent nomenclature .

Q & A

Q. How is Austrobailignan-1 identified and characterized in experimental settings?

Methodological Answer: Characterization involves spectroscopic analysis (e.g., NMR, mass spectrometry) and comparative profiling against known compounds. For novel compounds like Austrobailignan-1, purity must be validated via HPLC (>95%), and structural elucidation should reference established protocols for natural product isolation . Experimental sections must detail synthesis steps, solvents, and conditions to ensure reproducibility, with excess data relegated to supplementary materials .

Q. What methodologies are employed to assess the cytotoxic effects of Austrobailignan-1 on cancer cells?

Methodological Answer: Cytotoxicity is typically evaluated using trypan blue exclusion assays to quantify viable cells and flow cytometry with propidium iodide staining to determine cell cycle arrest (e.g., G2/M-phase arrest in A549 lung cancer cells) . Dose-response curves (0–100 µM) and time-course experiments (24–72 hours) are critical for establishing IC50 values. Replicate experiments (n ≥ 3) and controls (e.g., untreated cells, solvent-only groups) are mandatory to validate findings .

Q. How do researchers determine the primary mechanism of action of Austrobailignan-1 in cellular models?

Methodological Answer: Mechanistic studies combine genetic and pharmacological approaches. For example, p53-independent apoptosis in H1299 cells was confirmed using shRNA knockdown models and TUNEL assays to detect DNA fragmentation . Parallel experiments with caspase inhibitors or autophagy blockers can isolate pathways. Results must be contextualized with prior literature on topoisomerase inhibitors to avoid overinterpretation .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting data on Austrobailignan-1’s mechanism across different studies?

Methodological Answer: Contradictions (e.g., p53-dependent vs. independent effects) require systematic replication under standardized conditions. Use isogenic cell lines (e.g., A549 with/without p53 knockdown) and orthogonal assays (e.g., Western blotting for protein expression, RNA-seq for pathway analysis). Meta-analyses of published datasets can identify confounding variables (e.g., cell culture conditions, compound purity) . The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures questions are tractable and impactful .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in Austrobailignan-1 studies?

Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) calculate IC50 values and Hill slopes. Bayesian hierarchical models account for inter-experiment variability, while ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple groups. Data visualization tools (e.g., Prism, R-shiny) enhance clarity, and assumptions (e.g., normality, homoscedasticity) must be validated .

Q. How should researchers approach combining Austrobailignan-1 with other therapies while controlling for confounding variables?

Methodological Answer: Synergy studies require factorial designs (e.g., Austrobailignan-1 + cisplatin at varying ratios) and Chou-Talalay combination indices. Control for pharmacokinetic interactions via LC-MS/MS quantification of intracellular drug levels. Confounding variables (e.g., cell density, serum concentration) are minimized using DOE (Design of Experiments) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.